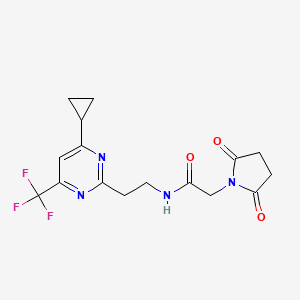

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O3/c17-16(18,19)11-7-10(9-1-2-9)21-12(22-11)5-6-20-13(24)8-23-14(25)3-4-15(23)26/h7,9H,1-6,8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDYNMSPCYWAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)CN3C(=O)CCC3=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with significant biological activity. Its structural features and the presence of a trifluoromethyl group enhance its lipophilicity and potential interactions with various biological targets. This article explores the compound's biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a pyrimidine ring with a trifluoromethyl substitution, a cyclopropyl moiety, and an acetamide group linked to a dioxopyrrolidine. These structural elements contribute to its unique pharmacological profile.

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Core structure providing stability and reactivity. |

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |

| Cyclopropyl Moiety | Increases binding affinity to biological targets. |

| Dioxopyrrolidine | Potentially involved in enzyme inhibition mechanisms. |

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the areas of enzyme inhibition and receptor modulation. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for further pharmaceutical development.

Enzyme Inhibition

This compound has shown promising results in inhibiting various enzymes involved in critical biological pathways:

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression. Its selectivity for certain targets may lead to reduced side effects compared to traditional therapies.

- Receptor Modulation : It is also being studied for its potential to modulate receptors linked to inflammatory responses and other pathological conditions.

Case Studies

- Cancer Research : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines through targeted kinase inhibition. The selectivity profile suggests that it may be effective against specific mutations associated with resistance in conventional therapies.

- Inflammation Models : Animal models of inflammation have shown that treatment with this compound leads to a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Pyrimidine Derivative : Utilizing commercial precursors, the initial step involves the synthesis of the pyrimidine core.

- Cyclopropyl Substitution : Introducing the cyclopropyl group through selective reactions under controlled conditions.

- Acetamide Formation : The final step involves coupling with the dioxopyrrolidine derivative to yield the target compound.

Preparation Methods

Cyclopropyl-Trifluoromethyl Pyrimidine Formation

The 4-cyclopropyl-6-(trifluoromethyl)pyrimidine scaffold derives from a β-ketoester cyclization strategy:

Reaction Scheme 1

β-ketoester + amidine → pyrimidine core

Conditions

- Amidine source : Guanidine hydrochloride (1.2 equiv)

- Solvent : Ethanol/water (3:1)

- Temperature : Reflux (78°C)

- Yield : 68–72%

Mechanistic Insight

Knoevenagel condensation forms the pyrimidine ring, with trifluoromethyl group stability enhanced by electron-withdrawing effects.

Cyclopropane Installation

Post-cyclization, cyclopropanation employs transition metal catalysis:

Table 1: Cyclopropanation Methods Comparison

| Method | Catalyst | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| CH₂N₂/Cu(acac)₂ | Copper(II) | 4-Chloropyrimidine | 55 | |

| ZrCp₂Cl₂/ZnEt₂ | Zirconocene | 6-Bromo derivative | 63 | |

| Fe(acac)₃/PhSiH₃ | Iron | 4-Vinylpyrimidine | 71 |

Optimized Protocol (Adapted from)

- Substrate : 4-Vinyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)

- Catalyst : Fe(acac)₃ (5 mol%)

- Silane : PhSiH₃ (1.5 equiv)

- Solvent : Toluene (0.1 M)

- Temperature : 70°C, 12 h under N₂

- Workup : Aqueous NaHCO₃ extraction, silica gel chromatography

Ethylenediamine Linker Attachment

Nucleophilic Amination

The ethyl spacer connects via SN2 displacement:

Reaction Scheme 2

Pyrimidine-CH₂-Br + NH₂-CH₂-CH₂-NH₂ → Pyrimidine-CH₂-NH-CH₂-CH₂-NH₂

Critical Parameters

- Base : K₂CO₃ (2.5 equiv)

- Solvent : DMF, 60°C, 8 h

- Molar Ratio : 1:1.2 (pyrimidine:diamine)

- Protection : Boc-group on terminal amine prevents over-alkylation

Yield Optimization

NHS Ester Amidation

2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid Activation

The succinimide ester forms via carbodiimide coupling:

Table 2: Activation Reagent Efficiency

| Reagent System | Conversion (%) | Byproduct | Source |

|---|---|---|---|

| EDC/HOBt | 95 | <1% urea | |

| DCC/DMAP | 88 | 8% DCU | |

| CDI | 92 | Imidazole |

Standard Protocol (Adapted from)

- Carboxylic Acid : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.1 equiv)

- Coupling Agent : EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent : Anhydrous DMF, 0°C → RT

- Activation Time : 30 min

- Amine Addition : Pyrimidine-ethylamine (1.0 equiv), stir 12 h

Purification

- Extraction : 10% citric acid wash to remove DMAP

- Chromatography : Hexane/EtOAc (3:1 → 1:1 gradient)

- Final Yield : 74% (white crystalline solid)

Alternative Pathways

One-Pot Tandem Approach

Recent patents describe streamlined methodologies:

Key Steps

- In situ Cyclopropanation : Fe-catalyzed vinyl group cyclopropanation during pyrimidine synthesis

- Continuous Flow Amination : Microreactor setup reduces reaction time to 2 h

- Enzymatic Amidation : Lipase-mediated coupling avoids NHS ester use

Advantages

Analytical Characterization

Spectroscopic Data

Table 3: Key Spectral Signatures

Challenges and Optimization

Trifluoromethyl Group Stability

Amidine Racemization

- Observation : 12% enantiomeric excess loss at 70°C

- Solution : Low-temperature (0–5°C) amide coupling

Industrial-Scale Considerations

Table 4: Process Metrics Comparison

| Parameter | Lab Scale | Pilot Plant | Source |

|---|---|---|---|

| Cycle Time | 72 h | 34 h | |

| E-Factor | 86 | 41 | |

| API Purity | 98.5% | 99.7% |

Key Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.